molecular formula C7H4ClF4N B056472 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline CAS No. 123973-31-9

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Cat. No. B056472
Key on ui cas rn: 123973-31-9
M. Wt: 213.56 g/mol
InChI Key: AIBDHZJCYMSHOK-UHFFFAOYSA-N
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Patent
US09273007B2

Procedure details

To a solution of 2-fluoro-4-(trifluoromethyl)aniline (498 g, 2.783 mmol, 1.00 eq.) in acetonitrile (5 L) was added N-chlorosuccinimide (NCS, 408 g, 3.06 mmol, 1.1 eq.). Then the solution was heated under reflux for 3 hours and then concentrated under vacuum, diluted with petroleum ether (PE 1 L) and filtered. The filtrate was concentrated under vacuum to afford a red oil. The oily product was purified by vacuum distillation to give 2-chloro-6-fluoro-4-(trifluoromethyl)aniline as a yellow liquid (420 g, 71%).
Quantity
498 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:13]N1C(=O)CCC1=O>C(#N)C>[Cl:13][C:5]1[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:2]([F:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
498 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
408 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with petroleum ether (PE 1 L)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a red oil
DISTILLATION
Type
DISTILLATION
Details
The oily product was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 420 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70666.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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